Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 76981-87-8
VCID: VC3841444
InChI: InChI=1S/C14H18ClNO3S/c1-3-19-14(18)12-9-5-4-8(2)6-10(9)20-13(12)16-11(17)7-15/h8H,3-7H2,1-2H3,(H,16,17)
SMILES: CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCl
Molecular Formula: C14H18ClNO3S
Molecular Weight: 315.8 g/mol

Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.: 76981-87-8

Cat. No.: VC3841444

Molecular Formula: C14H18ClNO3S

Molecular Weight: 315.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - 76981-87-8

Specification

CAS No. 76981-87-8
Molecular Formula C14H18ClNO3S
Molecular Weight 315.8 g/mol
IUPAC Name ethyl 2-[(2-chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C14H18ClNO3S/c1-3-19-14(18)12-9-5-4-8(2)6-10(9)20-13(12)16-11(17)7-15/h8H,3-7H2,1-2H3,(H,16,17)
Standard InChI Key WZZDTSHULCEHQQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCl
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic tetrahydrobenzo[b]thiophene system, where a benzene ring is fused to a partially saturated thiophene ring. Key substituents include:

  • A chloroacetyl group (-COCH₂Cl) at the 2-amino position, introducing electrophilic reactivity.

  • An ethyl ester (-COOEt) at the 3-carboxylate position, enhancing lipophilicity .

  • A methyl group at the 6-position of the tetrahydrobenzo ring, influencing stereoelectronic properties .

The (6R)-stereoisomer has been explicitly characterized, with PubChem CID 1666424 providing a 3D conformational model .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₈ClNO₃S
Molecular Weight315.8 g/mol
IUPAC Nameethyl (6R)-2-[(2-chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
SMILESCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCl
LogP (Predicted)~3.2

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step sequence:

  • Core Formation: The tetrahydrobenzo[b]thiophene scaffold is constructed using a Gewald reaction variant, condensing cyclohexanone with ethyl cyanoacetate and elemental sulfur in the presence of a base (e.g., morpholine).

  • Chloroacetylation: The intermediate 2-amino derivative undergoes acylation with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine), yielding the target compound .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Core FormationCyclohexanone, S₈, EtOH, 80°C75–85%
AcylationClCH₂COCl, Et₃N, DCM, 0°C→RT60–70%

Industrial Production

Large-scale manufacturing employs continuous flow reactors to optimize heat transfer and mixing. Process intensification strategies, such as catalytic sulfur activation, reduce reaction times to <6 hours while maintaining yields >80%.

Reactivity and Derivative Formation

Nucleophilic Substitution

The chloroacetyl group participates in SN2 reactions with primary amines, enabling the synthesis of secondary amides. For example, reaction with methylamine generates 2-(methylamino)acetyl derivatives.

Cyclization Pathways

Under basic conditions, intramolecular cyclization forms thiazolidinone rings, a motif prevalent in antimicrobial agents.

Table 3: Representative Reactions

Reaction TypeConditionsProduct
AcylationRNH₂, DCM, 25°C2-(R-amino)acetyl derivatives
CyclizationK₂CO₃, DMF, 80°CThiazolidinone-fused analogs

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.32 (t, J=7.1 Hz, 3H, OCH₂CH₃), 2.82 (s, 3H, CH₃), 4.25 (q, J=7.1 Hz, 2H, OCH₂).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide) .

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: Moderate oral bioavailability (F ≈35%) due to esterase-mediated hydrolysis.

  • Metabolism: Hepatic CYP3A4 oxidation generates hydroxylated metabolites.

Toxicity Considerations

Acute toxicity studies in rodents indicate an LD₅₀ >500 mg/kg (oral), with no genotoxicity in Ames tests.

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